molecular formula C6H13F3O3Si B1583756 Trimethoxy(3,3,3-trifluoropropyl)silane CAS No. 429-60-7

Trimethoxy(3,3,3-trifluoropropyl)silane

Cat. No. B1583756
CAS RN: 429-60-7
M. Wt: 218.25 g/mol
InChI Key: JLGNHOJUQFHYEZ-UHFFFAOYSA-N
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Description

Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound used as a reagent to synthesize various organosilicon compounds . It contains a trifluoropropyl group and three methoxy groups attached to a silicon atom . This compound is highly reactive and is commonly used in the synthesis of a variety of silsesquioxane-based polymers .


Synthesis Analysis

The synthesis of Trimethoxy(3,3,3-trifluoropropyl)silane involves the careful addition of 3,3,3-trifluoropropyl trichlorosilane to a high-temperature, dry reaction vessel. Hexane is then added and stirred until uniformly mixed. Methanol is slowly added to the reaction system, and the resulting mixture is heated to reflux for several hours. The reaction progress can be monitored by gas chromatography. After the reaction is complete, the hexane and unreacted methanol are removed by rotary evaporation under vacuum. The residue is then purified by distillation to obtain the target product .


Molecular Structure Analysis

The molecular formula of Trimethoxy(3,3,3-trifluoropropyl)silane is C6H13F3O3Si . It contains a trifluoropropyl group and three methoxy groups attached to a silicon atom .


Chemical Reactions Analysis

Trimethoxy(3,3,3-trifluoropropyl)silane is highly reactive towards hydroxyl groups (-OH) present on surfaces such as glass, metal, ceramics, and polymers. It reacts with the hydroxyl groups to form a covalent bond, resulting in a strong chemical bond between the surface and the silane molecule .


Physical And Chemical Properties Analysis

Trimethoxy(3,3,3-trifluoropropyl)silane is a highly reactive compound. The presence of a trifluoropropyl group makes it highly hydrophobic, and it has a low surface tension of 19 mN/m . It has a boiling point of 144 °C and a density of 1.142 g/mL at 20 °C .

Scientific Research Applications

Synthesis of Silsesquioxane-Based Polymers

This compound is extensively used in the synthesis of silsesquioxane-based polymers . These polymers are notable for their hybrid inorganic-organic structure, which imparts unique thermal and mechanical properties. They are used in a variety of applications, from aerospace to electronics, due to their ability to enhance material properties such as thermal stability and chemical resistance.

Precursor for Macroporous Gels

Trimethoxy(3,3,3-trifluoropropyl)silane: serves as a precursor in the synthesis of macroporous gels . These gels are particularly useful for the separation of oil and water, making them valuable in environmental cleanup efforts and industrial processes where oil-water separation is crucial.

Hydrophobic Silica Aerogel Synthesis

The compound is utilized in the synthesis of hydrophobic silica aerogels . These aerogels are known for their low density and high porosity, which makes them excellent for insulation purposes. Additionally, they can be used for the removal of uranium from aqueous solutions, highlighting their potential in nuclear waste management.

Defoaming Agents

It is used in the manufacture of defoaming agents . These agents are essential in industrial processes to reduce and prevent the formation of foam, which can interfere with the production and quality of products.

Releasing Agents

Trimethoxy(3,3,3-trifluoropropyl)silane: is also employed in the production of releasing agents . These agents are applied to surfaces to prevent materials from sticking, facilitating the easy release of products from molds or surfaces without damage.

Fluoro Silicone Resin and Coating

The compound is a key ingredient in the creation of fluoro silicone resin and coatings . These coatings are valued for their exceptional weather and chemical resistance, making them suitable for protective coatings in harsh environments.

Coupling Agent for Epoxy Resin

It acts as a coupling agent for epoxy resin . By improving the bond between organic and inorganic materials, it enhances the mechanical and thermal properties of the composite material, which is beneficial in various industrial and structural applications.

Research Use in Material Science

Lastly, Trimethoxy(3,3,3-trifluoropropyl)silane is a subject of ongoing research in material science for developing new materials with improved properties . Its ability to modify surface characteristics is of particular interest in the creation of advanced materials for technology and construction.

Safety and Hazards

Trimethoxy(3,3,3-trifluoropropyl)silane is a flammable and irritant substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Future Directions

Trimethoxy(3,3,3-trifluoropropyl)silane has shown potential in enhancing the cycling stability of high-voltage lithium metal batteries. It is proposed as a novel trifunctional electrolyte additive to address challenges in carbonate-based electrolytes used in commercial Li-ion batteries .

properties

IUPAC Name

trimethoxy(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3O3Si/c1-10-13(11-2,12-3)5-4-6(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGNHOJUQFHYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC(F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157287-40-6
Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157287-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2059984
Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy(3,3,3-trifluoropropyl)silane

CAS RN

429-60-7
Record name (3,3,3-Trifluoropropyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Record name Trimethoxy(3,3,3-trifluoropropyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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